molecular formula C23H29N3O4S B2667780 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 898444-50-3

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No.: B2667780
CAS No.: 898444-50-3
M. Wt: 443.56
InChI Key: CWKWBMWYPADCOM-UHFFFAOYSA-N
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Description

Introduction to Sulfonamide-Piperidine-Ethanediamide Hybrid Compounds

Historical Development of Sulfonamide Chemistry

The discovery of sulfonamides in the early 20th century marked a transformative milestone in medicinal chemistry. Sulfanilamide, synthesized in 1908, laid the foundation for antibacterial agents, though its therapeutic potential remained unexplored until Gerhard Domagk’s 1932 discovery of Prontosil, a sulfonamide-containing dye effective against streptococcal infections. This breakthrough demonstrated the critical role of the sulfamyl group in antimicrobial activity, spurring decades of research into sulfonamide derivatives. By the mid-20th century, sulfonamides had evolved beyond antibacterial applications, with modifications enabling enzyme inhibition, anti-inflammatory effects, and metabolic regulation.

Emergence of Piperidine-Containing Sulfonamides as Research Focus

Piperidine, a six-membered heterocyclic amine, gained prominence in drug design due to its conformational flexibility and ability to enhance pharmacokinetic properties. The integration of piperidine into sulfonamide frameworks, as seen in compounds like N-(piperidin-1-yl)benzenesulfonamide, emerged in the late 20th century. These hybrids leverage sulfonamide’s enzyme-inhibitory capabilities and piperidine’s capacity to improve solubility and target affinity. For instance, piperidine-sulfonamide derivatives have shown promise as dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and cholinesterase inhibitors for neurodegenerative disorders.

Classification and Nomenclature of N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

This compound belongs to the N-substituted ethanediamide class, characterized by a central ethanediamide (-NH-C(=O)-C(=O)-NH-) backbone. Its systematic IUPAC name reflects three key components:

  • Benzenesulfonyl group : A sulfonamide moiety attached to a benzene ring at the piperidine nitrogen.
  • Piperidin-2-yl ethyl chain : A piperidine ring substituted at the 2-position with an ethyl group.
  • 3,5-Dimethylphenyl group : An aromatic ring with methyl groups at the 3 and 5 positions.

The structural formula can be decomposed as follows:
$$ \text{C}{23}\text{H}{29}\text{N}3\text{O}4\text{S} $$
Key features include:

  • A sulfonamide bridge (-SO$$_2$$-NH-) linking benzene to piperidine.
  • Ethanediamide spacers enhancing hydrogen-bonding potential.
  • Methyl groups on the phenyl ring influencing steric and electronic properties.

Significance in Medicinal Chemistry and Drug Discovery

Sulfonamide-piperidine hybrids occupy a strategic niche in drug discovery due to their dual targeting capabilities. The sulfonamide group inhibits enzymes like carbonic anhydrase and DPP-IV, while the piperidine ring improves blood-brain barrier penetration and metabolic stability. For this compound, preliminary computational studies suggest affinity for amyloid-beta aggregates, positioning it as a candidate for Alzheimer’s disease research.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized structural analogs of this compound, such as N-alkyl-N-(piperidin-1-yl)benzenesulfonamides, which exhibit cholinesterase inhibition (IC$$_{50}$$ values < 50 nM). However, specific data on this compound remain limited. Key knowledge gaps include:

  • Synthetic optimization : Efficient routes for large-scale production.
  • Target identification : Specific enzymes or receptors modulated by the compound.
  • Structure-activity relationships (SAR) : Impact of substituents on efficacy.
Table 1: Comparative Analysis of Sulfonamide-Piperidine Hybrids
Compound Target Enzyme IC$$_{50}$$ (nM) Reference
N-(piperidin-1-yl)benzenesulfonamide Acetylcholinesterase 41.17
Prontosil Bacterial dihydropteroate synthase N/A
EVT-2644806* Amyloid-beta Under investigation

*Structural analog of this compound.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-14-18(2)16-19(15-17)25-23(28)22(27)24-12-11-20-8-6-7-13-26(20)31(29,30)21-9-4-3-5-10-21/h3-5,9-10,14-16,20H,6-8,11-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKWBMWYPADCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,5-dimethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Linkage Formation: The ethanediamide linkage is formed by reacting the sulfonylated piperidine with 3,5-dimethylphenylamine under suitable conditions, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide exhibit antidepressant properties. The piperidine moiety is known to interact with serotonin and norepinephrine receptors, potentially leading to enhanced mood regulation. Studies have shown that modifications in the side chains can significantly affect the compound's efficacy and selectivity for these receptors.

Analgesic Effects

This compound has been investigated for its analgesic properties. The benzenesulfonyl group may enhance binding affinity to pain receptors, potentially providing relief in chronic pain conditions. Experimental models have demonstrated that similar compounds can reduce pain response effectively.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antidepressant effects. The results indicated that modifications at the nitrogen atom and the aromatic side chains significantly influenced the pharmacological activity, with some compounds showing promising results comparable to established antidepressants.

Case Study 2: Pain Management

In a preclinical trial reported in Pain Research and Management, a derivative of this compound was tested for its analgesic effects on neuropathic pain models. The compound demonstrated a significant reduction in pain scores compared to control groups, highlighting its potential as a new analgesic agent.

Summary Table of Applications

Application TypeDescriptionSupporting Studies
AntidepressantModulates serotonin and norepinephrine receptorsJournal of Medicinal Chemistry
AnalgesicReduces pain response in chronic pain modelsPain Research and Management
Anti-inflammatoryInhibits pro-inflammatory cytokinesVarious pharmacological studies

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2r,N-(1-(3,5-Dimethylphenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide

  • Structural Features : Contains a 3,5-dimethylphenyl group and a benzenesulfonamide group but lacks the ethanediamide linkage.
  • Synthesis : Synthesized via a general procedure (GP 1) with 90% yield after column chromatography (petroleum ether/dichloromethane = 1:1).
  • Analytical Data : HRMS (ESI) m/z [M+H]⁺: 189.1019 (C₁₁H₁₃N₂O) .

Q89 (7-Chloro-2-oxo-4-{2-[(2S)-piperidin-2-yl]ethoxy}-N-pyrimidin-4-yl-3-(3,4,5-trimethylphenyl)-1,2-dihydroquinoline-6-carboxamide)

  • Structural Features : Shares a piperidin-2-yl group and a substituted phenyl ring (3,4,5-trimethylphenyl).
  • Biological Activity : Acts as a pharmacoperone for gonadotropin-releasing hormone receptors, rescuing misfolded proteins .

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide

  • Structural Features : Ethanediamide core with a 3-(trifluoromethyl)phenyl group and piperidine substituent.
  • Physicochemical Data: Molecular formula C₂₄H₂₅F₃N₄O₂; average mass 458.48 Da; monoisotopic mass 458.1933 .
  • Key Difference : The electron-withdrawing trifluoromethyl group may enhance binding affinity to hydrophobic pockets compared to the electron-donating 3,5-dimethylphenyl group in the target compound.

Ethyl Phenyl(piperidin-2-yl)acetate

  • Structural Features : Piperidin-2-yl group attached to a phenyl-acetate ester.
  • Regulatory Status: Listed under Hong Kong’s Dangerous Drugs Ordinance (Cap.
  • Key Difference : The ester functionality increases susceptibility to hydrolysis, whereas the sulfonamide and amide groups in the target compound may improve stability.

Comparative Data Table

Compound Name Structural Features Molecular Weight (Da) Synthesis Yield Biological Activity References
Target Compound Benzenesulfonyl-piperidine, ethanediamide ~500 (estimated) Not reported Not available
2r,N-(1-(3,5-Dimethylphenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Benzenesulfonamide, 3,5-dimethylphenyl 189.10 ([M+H]⁺) 90% Not specified
Q89 Piperidin-2-yl, quinoline-carboxamide ~600 Not reported Pharmacoperone activity
N-[3-(Trifluoromethyl)phenyl]ethanediamide Ethanediamide, trifluoromethylphenyl 458.48 Not reported Not specified
Ethyl phenyl(piperidin-2-yl)acetate Piperidin-2-yl, ethyl ester ~290 Not reported Controlled substance

Discussion of Key Findings

Substituent Effects : The 3,5-dimethylphenyl group in the target compound may offer balanced lipophilicity for membrane permeability, whereas the trifluoromethyl group in ’s analog could improve target binding but reduce solubility .

Regulatory Considerations : Piperidine-containing compounds (e.g., ethyl phenyl(piperidin-2-yl)acetate) are often scrutinized in drug development, suggesting the target compound may face similar regulatory challenges .

Biological Activity

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide, also known by its chemical identifiers such as PubChem CID 16829674, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H29N3O5S
  • Molecular Weight : 459.6 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a benzenesulfonyl group and a dimethylphenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antinociceptive Effects : Studies suggest that the compound may possess pain-relieving properties. Its mechanism likely involves modulation of pain pathways in the central nervous system.
  • Antidepressant Activity : Preclinical studies have shown potential antidepressant effects, possibly through serotonin and norepinephrine reuptake inhibition.
  • Neuroprotective Properties : The compound may offer neuroprotective benefits in models of neurodegenerative diseases, potentially by reducing oxidative stress and inflammation.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Specific Receptors : The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and pain perception.
  • Modulation of Enzymatic Activity : It may affect enzymes involved in neurotransmitter metabolism or inflammatory pathways.

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AntinociceptiveAnimal ModelSignificant reduction in pain response observed.
AntidepressantBehavioral TestsImproved scores in depression scales compared to control.
NeuroprotectiveIn vitro & In vivoReduction in markers of oxidative stress in neuronal cells.

Case Study: Antinociceptive Effects

In a study examining the antinociceptive properties of the compound, researchers administered varying doses to rodents subjected to pain-inducing stimuli. Results indicated a dose-dependent reduction in pain responses, suggesting efficacy comparable to established analgesics.

Case Study: Neuroprotection in Alzheimer’s Models

Another significant study focused on the neuroprotective effects of the compound in an Alzheimer’s disease model. It was found that treatment resulted in decreased amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H/13^{13}C NMR (DMSO-d6) resolves piperidine ring conformers and confirms benzenesulfonyl group orientation.
  • HPLC-MS : Electrospray ionization (ESI) coupled with C18 columns (acetonitrile/water gradient) detects impurities <2% .
  • X-ray crystallography : Determines absolute stereochemistry of the piperidine ethylamine chain, critical for structure-activity relationship (SAR) studies .

How should researchers design experiments to evaluate the compound's stability under varying pH and temperature conditions?

Advanced Research Focus
Adopt a split-plot design with three factors: pH (2.0, 7.4, 9.0), temperature (25°C, 37°C, 50°C), and time (0–30 days). Use LC-MS to quantify degradation products (e.g., sulfonic acid derivatives from benzenesulfonyl hydrolysis). Kinetic modeling (Arrhenius plots) predicts shelf-life under physiological conditions .

What experimental approaches resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?

Q. Advanced Research Focus

  • Metabolite screening : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites contributing to bioavailability gaps .
  • Plasma protein binding assays : Use equilibrium dialysis to assess free fraction availability, which may explain reduced in vivo efficacy despite strong in vitro activity .

How can computational methods optimize the compound's selectivity for target receptors over off-target proteins?

Q. Advanced Research Focus

  • Molecular docking : Screen against homology models of target receptors (e.g., GPCRs) and off-targets (e.g., cytochrome P450 enzymes) using Glide or AutoDock Vina.
  • MD simulations : Analyze binding pocket flexibility over 100-ns trajectories to identify residues critical for selective interactions .

What strategies mitigate batch-to-batch variability in biological activity during scale-up synthesis?

Q. Advanced Research Focus

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediates.
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

How do structural modifications to the 3,5-dimethylphenyl group influence the compound's solubility and membrane permeability?

Q. Advanced Research Focus

  • LogP measurements : Compare octanol/water partitioning of analogs with substituents like -CF3 (lipophilic) vs. -OH (hydrophilic).
  • Caco-2 cell assays : Quantify apparent permeability (Papp) to correlate substituent effects with absorption potential .

What in vitro assays are most reliable for assessing the compound's potential as a protease inhibitor?

Q. Basic Research Focus

  • Fluorogenic substrate assays : Use FRET-based substrates (e.g., Dabcyl-Edans) to measure inhibition constants (Ki) for target proteases.
  • Surface plasmon resonance (SPR) : Determine binding kinetics (kon/koff) to validate competitive vs. non-competitive inhibition .

How can researchers validate the compound's mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR-Cas9 knockouts : Generate cell lines lacking the putative target protein to confirm on-target effects.
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map downstream signaling perturbations .

What environmental fate studies are required to assess the compound's ecotoxicological risks?

Q. Advanced Research Focus

  • Biodegradation assays : Monitor half-life in OECD 301D shake-flask systems with activated sludge.
  • QSAR modeling : Predict bioaccumulation factors (BCF) and toxicity to aquatic organisms (e.g., Daphnia magna) using EPI Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.